molecular formula C15H13ClO4 B6406604 3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261942-88-4

3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6406604
CAS RN: 1261942-88-4
M. Wt: 292.71 g/mol
InChI Key: FHMOBCHORWIEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% (3-CMP-2-MBA) is a synthetic aromatic acid that has been used in a variety of scientific applications. It is a white crystalline powder with a molecular weight of 280.6 g/mol and a melting point of 151-153°C. It is soluble in ethanol, chloroform and methanol, and insoluble in water. 3-CMP-2-MBA is a useful reagent for a variety of chemical reactions, as well as being an important component in the synthesis of a variety of compounds.

Mechanism of Action

3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% is an aromatic acid that is able to react with other molecules through a variety of mechanisms. The most common mechanism is the formation of hydrogen bonds between the carboxylic acid group of 3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% and other molecules. Additionally, 3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% can form covalent bonds with other molecules through the formation of ester, amide, and other functional groups.
Biochemical and Physiological Effects
3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Additionally, 3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Furthermore, 3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the activity of lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes.

Advantages and Limitations for Lab Experiments

3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 151-153°C, and is soluble in several organic solvents, such as ethanol, chloroform, and methanol. Additionally, it is an inexpensive reagent, making it a cost-effective choice for many laboratory experiments. However, 3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the use of 3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95%. It could be used in the development of new drugs and other organic molecules, as well as in the synthesis of polymers and metal complexes. Additionally, 3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% could be used as a reagent for the synthesis of peptides, proteins, and other biomolecules. Finally, 3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% could be used in the development of novel inhibitors of enzymes involved in the synthesis of prostaglandins, leukotrienes, and extracellular matrix proteins.

Synthesis Methods

3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized through a variety of methods. The most common method is the reaction of 2-methoxybenzoic acid with 2-chloro-5-methoxyphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 100-110°C for 3-5 hours. The resulting product is a white crystalline powder with a purity of 95%.

Scientific Research Applications

3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific applications. It has been used as a reagent for the synthesis of various compounds, including drugs, dyes, and other organic molecules. It has also been used as a reagent for the synthesis of polymers and for the preparation of metal complexes. Additionally, 3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid, 95% has been used in the field of biochemistry and molecular biology as a reagent for the synthesis of peptides, proteins, and other biomolecules.

properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-9-6-7-13(16)12(8-9)10-4-3-5-11(15(17)18)14(10)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMOBCHORWIEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691026
Record name 2'-Chloro-2,5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261942-88-4
Record name 2'-Chloro-2,5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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